molecular formula C12H13NO2 B8386697 3-dimethylamino-1-benzoxepin-5(2H)-one

3-dimethylamino-1-benzoxepin-5(2H)-one

Cat. No.: B8386697
M. Wt: 203.24 g/mol
InChI Key: YJZNYNQDWFZWAO-UHFFFAOYSA-N
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Description

3-dimethylamino-1-benzoxepin-5(2H)-one is a synthetic organic compound belonging to the class of 1-benzoxepin-5(2H)-one derivatives. These compounds are recognized in medicinal chemistry research as key precursors for the development of pharmaceutically active molecules . The core benzoxepin structure serves as a versatile scaffold, and the substitution at the 3-position with a dimethylamino group is a critical structural feature that can influence the compound's physicochemical properties and its interaction with biological targets . Research into closely related 3-amino-1-benzoxepin-5(2H)-one derivatives has indicated their value as intermediates in the synthesis of compounds with potential therapeutic applications, particularly in the study of gastrointestinal disorders . The synthetic pathways for such molecules often involve multi-step organic reactions, including cyclization to form the benzoxepin core and subsequent functionalization, such as reductive amination, to introduce the amino substituent . As a research chemical, this compound provides scientists with a valuable building block for the exploration of new chemical entities in drug discovery programs. Researchers utilize this compound to study structure-activity relationships (SAR) and to develop synthetic routes toward more complex molecules. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-(dimethylamino)-2H-1-benzoxepin-5-one

InChI

InChI=1S/C12H13NO2/c1-13(2)9-7-11(14)10-5-3-4-6-12(10)15-8-9/h3-7H,8H2,1-2H3

InChI Key

YJZNYNQDWFZWAO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=O)C2=CC=CC=C2OC1

Origin of Product

United States

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-dimethylamino-1-benzoxepin-5(2H)-one for improved yield and purity?

  • Methodological Answer :

  • Reaction Optimization : Adjust reaction parameters such as temperature (e.g., 80–120°C), solvent polarity (e.g., dichloromethane vs. ethanol), and catalyst choice (e.g., Lewis acids like AlCl₃) to enhance cyclization efficiency during benzoxepin ring formation .
  • Purification Strategies : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or preparative HPLC to separate isomers or byproducts. Monitor purity via TLC or LC-MS .
  • Analytical Validation : Confirm structural integrity using ¹H/¹³C NMR (e.g., δ 2.8–3.2 ppm for dimethylamino protons) and IR spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What spectroscopic and computational methods are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : Assign stereochemistry using 2D NMR (COSY, NOESY) to resolve coupling between the dimethylamino group and adjacent protons .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular formula (C₁₁H₁₃NO₂) and detect fragmentation patterns .
  • Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gaps) and optimize 3D conformations for docking studies .

Q. How should researchers design in vitro assays to evaluate the neuropharmacological activity of this compound?

  • Methodological Answer :

  • Receptor Binding Assays : Screen for affinity at serotonin (5-HT) or GABA receptors using radioligand displacement (e.g., [³H]Diazepam for GABAₐ) .
  • Functional Assays : Measure cAMP modulation or calcium flux in neuronal cell lines (e.g., SH-SY5Y) to assess downstream signaling .
  • Control Experiments : Include reference compounds (e.g., diazepam for GABAₐ) and validate results with orthogonal methods (e.g., electrophysiology) .

Advanced Research Questions

Q. How can contradictory data on receptor binding affinities across studies be resolved?

  • Methodological Answer :

  • Batch Variability Analysis : Compare synthetic batches for impurities (e.g., via HPLC-UV) that may interfere with assays .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 overexpressing target receptors) and buffer conditions (pH, ion composition) to minimize variability .
  • Orthogonal Validation : Confirm binding data with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in benzoxepin derivatives?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replacing dimethylamino with piperazinyl groups) to probe steric/electronic effects .
  • Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in receptor active sites (e.g., 5-HT₂₀) .
  • QSAR Modeling : Develop quantitative models using descriptors like logP, polar surface area, and electrostatic potential maps .

Q. How can researchers investigate the enantiomer-specific activity of this compound?

  • Methodological Answer :

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution .
  • Stereochemical Analysis : Determine absolute configuration using X-ray crystallography (employ SHELX-97 for refinement ) or electronic circular dichroism (ECD) .
  • Pharmacological Profiling : Compare EC₅₀ values of enantiomers in functional assays to identify stereospecific effects .

Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action in neurological disorders?

  • Methodological Answer :

  • Cryo-EM/XRPD : Resolve ligand-receptor complexes (e.g., with NMDA receptors) at near-atomic resolution .
  • Metabolomics : Use LC-MS/MS to track neurotransmitter metabolite levels (e.g., serotonin, dopamine) in treated brain tissues .
  • In Vivo Models : Employ transgenic mice (e.g., 5-HT₁₀ knockouts) to validate target engagement and behavioral outcomes .

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